molecular formula C16H14N2O B11178067 N-(2-cyanophenyl)-3,4-dimethylbenzamide CAS No. 333442-30-1

N-(2-cyanophenyl)-3,4-dimethylbenzamide

Cat. No.: B11178067
CAS No.: 333442-30-1
M. Wt: 250.29 g/mol
InChI Key: AJIGPVXXJBSPDP-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3,4-dimethylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanophenyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-3,4-dimethylbenzamide typically involves the reaction of 2-cyanobenzoyl chloride with 3,4-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-cyanophenyl)-3,4-dimethylbenzamide can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: N-(2-cyanophenyl)-3,4-dimethylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, including its role as an inhibitor or modulator of specific enzymes or receptors.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group and the benzamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    N-(2-cyanophenyl)-3,4-dichlorobenzamide: Similar structure but with chlorine substituents.

    N-(2-cyanophenyl)-3,4-dimethoxybenzamide: Similar structure but with methoxy substituents.

    N-(2-cyanophenyl)-3,4-dimethylbenzoic acid: Similar structure but with a carboxylic acid group instead of the amide.

Uniqueness: N-(2-cyanophenyl)-3,4-dimethylbenzamide is unique due to the presence of both the cyanophenyl and dimethyl groups, which confer specific chemical and biological properties. These groups influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds.

Properties

CAS No.

333442-30-1

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

N-(2-cyanophenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C16H14N2O/c1-11-7-8-13(9-12(11)2)16(19)18-15-6-4-3-5-14(15)10-17/h3-9H,1-2H3,(H,18,19)

InChI Key

AJIGPVXXJBSPDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C#N)C

Origin of Product

United States

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